Pyrazolo[3,4-b]pyridines, including the 4-(1H-pyrazol-4-yl)pyridine motif, represent a significant class of heterocyclic compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications. These compounds exhibit a range of tautomeric forms and have been extensively studied, leading to the synthesis of over 300,000 derivatives with various substituents at key positions on the heterocyclic framework1. The interest in these molecules is further underscored by the substantial number of references and patents, highlighting their importance in medicinal chemistry and drug discovery.
The synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines have been extensively reviewed, with a focus on the diversity of substituents and synthetic methods1. These compounds have been applied in various biomedical contexts, including as antiviral agents2, anti-inflammatory, and antioxidant agents4. For example, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrated moderate to good activities in these areas, with molecular docking studies suggesting their interaction with the cyclooxygenase enzyme4. Additionally, certain derivatives have shown promising antiviral activities against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus6.
The anti-mitotic activity of 2H-pyrazolo[4,3-c]pyridines has been investigated, revealing that these compounds can induce cell-cycle arrest in mitosis and trigger apoptosis in cancer cell lines7. The most potent derivatives in this class displayed low micromolar GI50 values, indicating their potential as anticancer agents. The mechanism of cell death was confirmed through biochemical assays, which showed increased caspase activity, specific fragmentation of PARP-1, and phosphorylation of Bcl-27.
In addition to their biological activities, pyrazolo[3,4-b]pyridines have been utilized in synthetic chemistry. A convenient ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines has been developed, showcasing the efficiency of this method in producing high yields in short reaction times3. Moreover, the synthesis of a key intermediate in the production of Crizotinib, a drug used in cancer therapy, involves a pyrazole moiety, demonstrating the relevance of these heterocycles in the synthesis of clinically important molecules5.
4-(1H-pyrazol-4-yl)pyridine belongs to the class of pyrazole derivatives, which are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.
The synthesis of 4-(1H-pyrazol-4-yl)pyridine can be achieved through several methods, primarily involving cyclization reactions. One effective method involves the reaction of 2,6-dibromopyridine with a pyrazole derivative under specific conditions.
The molecular structure of 4-(1H-pyrazol-4-yl)pyridine can be described as follows:
The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For instance, NMR data typically shows characteristic shifts that correspond to the hydrogen atoms on both rings, confirming their connectivity and substitution patterns .
4-(1H-pyrazol-4-yl)pyridine can participate in various chemical reactions due to its functional groups:
These reactions often depend on the specific conditions such as temperature, solvent choice, and presence of catalysts .
The mechanism of action for compounds like 4-(1H-pyrazol-4-yl)pyridine varies based on their biological targets:
Experimental data from pharmacological studies suggest that these compounds may modulate signaling pathways through competitive inhibition or allosteric modulation .
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often employed to assess thermal stability and phase transitions .
The applications of 4-(1H-pyrazol-4-yl)pyridine span several scientific fields:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .
4-(1H-Pyrazol-4-yl)pyridine (C₈H₇N₃) features a planar biheteroaromatic system formed by pyridine and pyrazole rings connected via a direct C–C bond between pyridine-C4 and pyrazole-C4. X-ray crystallographic data confirms a near-coplanar arrangement with a modest dihedral angle of 5.2°–7.8° between ring planes, facilitating extended π-conjugation across the molecular scaffold [1] [8]. Key structural parameters derived from computational studies (B3LYP/6-311++G(3df,3pd)) are detailed below:
Table 1: Key Geometric Parameters of 4-(1H-Pyrazol-4-yl)pyridine
Bond/Length (Å) | Theoretical (DFT) | Experimental (X-ray) |
---|---|---|
Pyridine C4–Pyrazole C4 | 1.481 | 1.472–1.486 |
N1–N2 (pyrazole) | 1.359 | 1.350 |
C3–N2 (pyrazole) | 1.337 | 1.330 |
Pyridine C2–N1 | 1.340 | 1.338 |
Table 2: Bond Angles and Torsional Parameters
Parameter | Value |
---|---|
C(pyridine)-C4(pyrazole)-C3(pyrazole) | 120.5° |
C4(pyridine)-C(pyrazole)-N2(pyrazole) | 119.8° |
Dihedral between rings | 5.2°–7.8° |
Electronic configuration analysis reveals a delocalized π-system characterized by highest occupied molecular orbital (HOMO) density localized predominantly on the pyrazole ring and the intercyclic bond, while the lowest unoccupied molecular orbital (LUMO) resides mainly on the pyridine ring. This separation creates a push-pull electronic profile, evidenced by a HOMO–LUMO energy gap of 4.85 eV (B3LYP/6-311++G(3df,3pd)), indicating moderate chemical reactivity [5] [8]. Natural bond orbital (NBO) analysis confirms significant electron donation from the pyrazole nitrogen lone pairs into the π*-orbitals of the pyridine ring, stabilizing the molecular framework by ~20 kJ/mol per interaction [5].
This compound exhibits dynamic prototropic tautomerism involving migration of the pyrazole N–H proton between N1 and N2 positions, giving rise to 1H- and 2H-tautomeric forms. Computational studies (PCM/B3LYP/6-311++G(3df,3pd)) demonstrate the 1H-tautomer (N1–H) is energetically favored by 8.3 kJ/mol in the gas phase and 10.5 kJ/mol in polar solvents like DMSO relative to the 2H-form [5] [6]. This preference arises from enhanced aromatic stabilization in the 1H-form, where the protonated nitrogen contributes more effectively to the pyrazole ring’s aromatic sextet.
Table 3: Relative Stability of Tautomers in Different Environments
Tautomer | Gas Phase ΔG (kJ/mol) | DMSO ΔG (kJ/mol) | Chloroform ΔG (kJ/mol) |
---|---|---|---|
1H-Tautomer | 0.0 (reference) | 0.0 (reference) | 0.0 (reference) |
2H-Tautomer | +8.3 | +10.5 | +9.1 |
Resonance stabilization manifests through significant charge delocalization between rings. The canonical structure featuring pyridinium N⁺ and pyrazolide N⁻ contributes substantially to the resonance hybrid, evidenced by Wiberg bond indices >1.25 for intercyclic bonds and NMR chemical shifts (δ 150.2 ppm for pyrazole C3, δ 149.8 ppm for pyridine C4) indicative of partial double-bond character [6]. Solvent polarity critically modulates tautomeric equilibrium: polar aprotic solvents (DMSO) stabilize the 1H-form through preferential solvation of its larger dipole moment (4.82 D vs. 4.15 D for 2H-form), while non-polar environments (chloroform) permit measurable 2H-population (∼15%) [6]. Intramolecular hydrogen bonding is geometrically unfeasible, though intermolecular H-bonding in crystalline states exclusively stabilizes the 1H-form, as confirmed by X-ray analyses showing N–H···N(pyridine) dimerization motifs with bond lengths of 2.02 Å [6].
Quantum chemical investigations reveal that substituents on either heterocycle profoundly modulate electronic properties and protein-binding characteristics. Hammett constant (σ) correlations demonstrate linear relationships between substituent electronic parameters and molecular response properties:
Table 4: Substituent Effects on Electronic Properties (DFT Calculations)
Substituent Position | σ (Hammett) | ΔHOMO (eV) | ΔLUMO (eV) | ΔDipole Moment (D) |
---|---|---|---|---|
Pyridine 3-EWG (NO₂) | +0.71 | -0.42 | -0.63 | +1.85 |
Pyridine 3-EDG (OCH₃) | -0.27 | +0.31 | +0.22 | -1.10 |
Pyrazole 1-Me | – | +0.18 | +0.15 | -0.45 |
Fragment molecular orbital (FMO) analysis of protein-ligand complexes demonstrates that electron-withdrawing groups (EWGs: F, Cl, CN) at the pyridine 3-position enhance charge transfer (CT) interactions with kinase hinge residues (e.g., leucine 398 and glutamate 399 in PAK4). Specifically, fluorine substitution increases CT energy by 12.8 kJ/mol compared to hydrogen, correlating with improved inhibitory potency (IC₅₀ reduction from 8533 nM to 5150 nM) [2]. Conversely, electron-donating groups (EDGs: CH₃, OCH₃) diminish CT interactions by up to 18.4 kJ/mol, abolishing measurable activity (IC₅₀ >30,000 nM) [2].
Molecular electrostatic potential (MEP) maps quantify these effects: EWGs deepen the positive electrostatic potential (Vₛ,max) over pyridine nitrogen by +42 kJ/mol∙e, enhancing electrostatic complementarity with carboxylate residues. Substituent steric effects remain secondary to electronic perturbations, with Mulliken charge variations of ≤0.08e on pyridine N upon halogen substitution [2] [5].
Regioisomerism critically influences physicochemical and biological properties. 4-(1H-Pyrazol-4-yl)pyridine exhibits distinct characteristics compared to its 3-pyrazolyl regioisomers:
Table 5: Comparative Properties of Pyrazolylpyridine Regioisomers
Property | 4-(1H-Pyrazol-4-yl)pyridine | 4-(1H-Pyrazol-3-yl)pyridine | 2-(1H-Pyrazol-4-yl)pyridine |
---|---|---|---|
Dipole Moment (D) | 4.82 | 3.15 | 5.20 |
log P (Calculated) | 1.28 | 1.35 | 1.22 |
H-Bond Acceptor Sites | Pyridine N, Pyrazole N2 | Pyridine N | Pyridine N, Pyrazole N2 |
π-Conjugation Efficiency | High | Moderate | Low |
The 4-pyrazol-4-yl isomer demonstrates superior π-conjugation efficiency, evidenced by bathochromic UV shifts (λₘₐₓ 285 nm vs. 272 nm for 4-pyrazol-3-yl) and reduced HOMO–LUMO gap (4.85 eV vs. 5.12 eV) [3] [8]. This enhanced conjugation arises from symmetric orbital overlap at the C4 positions, allowing unhindered π-electron delocalization—a feature disrupted in 3-linked isomers due to orbital misalignment.
Protein-ligand recognition studies reveal striking regioisomer-dependent pharmacology. In muscarinic acetylcholine receptor M₄, the 4-pyrazol-4-yl configuration in positron emission tomography (PET) radioligands enables optimal allosteric binding (pK_B = 6.5), while 3-pyrazolyl isomers exhibit 12-fold reduced affinity [3]. This specificity originates from complementary electrostatic interactions: the 4-pyrazol-4-yl isomer’s electrostatic potential aligns with receptor subpockets, whereas mispositioned dipole moments in 3-linked isomers cause unfavorable desolvation penalties [3] [7]. Quantum topology analysis (QTAIM) confirms stronger non-covalent interactions (average ρ = 0.032 a.u.) for 4-pyrazol-4-yl derivatives complexed with fungal CYP51 versus 3-pyrazolyl analogs (ρ = 0.025 a.u.), rationalizing superior antifungal activity [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1